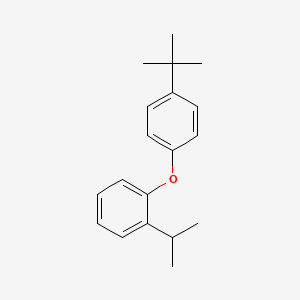
2-Isopropyl-4'-t-butyldiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4’-t-butyldiphenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features an isopropyl group and a t-butyl group attached to a diphenyl ether backbone. Ethers are commonly used in various industrial applications due to their stability and relatively low reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Isopropyl-4’-t-butyldiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Another method involves the acid-catalyzed dehydration of alcohols. This method is more suitable for symmetrical ethers and involves heating the alcohol in the presence of a strong acid like sulfuric acid (H_2SO_4) .
Industrial Production Methods
Industrial production of ethers often employs the Williamson ether synthesis due to its versatility and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. In some cases, phase transfer catalysts or microwave-assisted synthesis may be used to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4’-t-butyldiphenyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common for aromatic ethers.
Acidic Cleavage: Ethers can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Substitution: Ethers can undergo nucleophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Acidic Cleavage: Strong acids such as HBr and HI are used to cleave the ether bond.
Substitution: Acidic conditions with reagents like H_2SO_4 or HCl can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Acidic Cleavage: Alcohols and alkyl halides.
Substitution: Depending on the substituents, various substituted ethers or alcohols can be formed.
Applications De Recherche Scientifique
2-Isopropyl-4’-t-butyldiphenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving membrane permeability and interactions due to its lipophilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4’-t-butyldiphenyl ether involves its interaction with various molecular targets. As an ether, it can act as a solvent, facilitating the dissolution and interaction of other molecules. Its lipophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. The specific pathways and molecular targets depend on the context of its use, such as in drug delivery or as a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ether: Lacks the isopropyl and t-butyl groups, making it less sterically hindered.
2-Isopropylphenyl ether: Contains only the isopropyl group, lacking the t-butyl group.
4-t-Butylphenyl ether: Contains only the t-butyl group, lacking the isopropyl group
Uniqueness
2-Isopropyl-4’-t-butyldiphenyl ether is unique due to the presence of both isopropyl and t-butyl groups, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications requiring specific steric and electronic properties.
Propriétés
Formule moléculaire |
C19H24O |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C19H24O/c1-14(2)17-8-6-7-9-18(17)20-16-12-10-15(11-13-16)19(3,4)5/h6-14H,1-5H3 |
Clé InChI |
SIJQSLFZFXAFHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


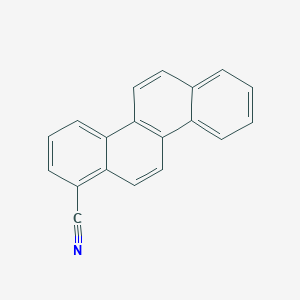
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
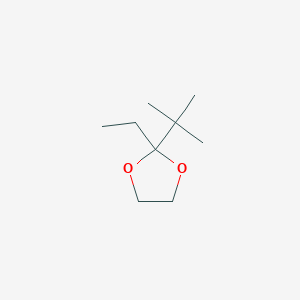


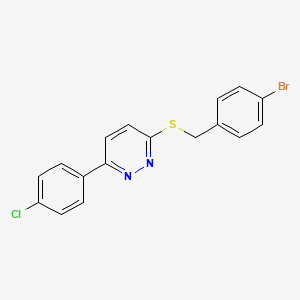
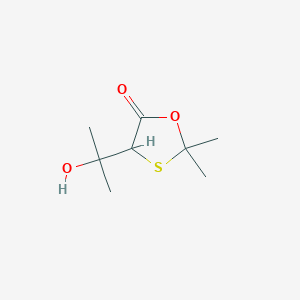
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
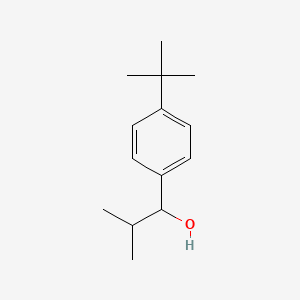
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
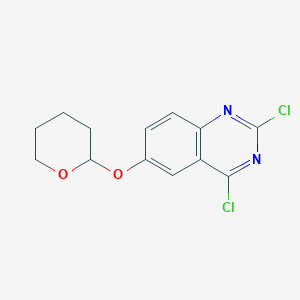
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
